Benzeneethanamine, 3,5-diethoxy-4-(methylthio)-
Description
The compound "Benzeneethanamine, 3,5-diethoxy-4-(methylthio)-" is a substituted phenethylamine derivative characterized by ethoxy groups at the 3- and 5-positions and a methylthio (-SMe) group at the 4-position of the benzene ring.
Properties
CAS No. |
90109-45-8 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2-(3,5-diethoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-15-11-8-10(6-7-14)9-12(16-5-2)13(11)17-3/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
OMJVPFLTCMALSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1SC)OCC)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Thiomethylation: The methylthio group can be introduced using a thiomethylation reaction, often involving methyl iodide and a sulfur-containing reagent like sodium thiomethoxide.
Amine Introduction:
Industrial Production Methods: Industrial production methods for Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
Benzeneethanamine derivatives have shown significant promise in neuropharmacology, particularly in the development of treatments for neurodegenerative diseases. The compound exhibits potential as a multi-target-directed ligand (MTDL), which is crucial for addressing complex conditions like Alzheimer's disease.
- Mechanism of Action : The compound may act by inhibiting key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are involved in neurotransmitter metabolism.
Antidepressant Activity
Recent studies have indicated that benzeneethanamine derivatives can reduce immobility time in forced swim tests, a common method for evaluating antidepressant activity in animal models. This suggests that such compounds could be effective in treating depression-related disorders.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a significant mechanism through which benzeneethanamine derivatives may exert their effects. Compounds with similar structures have demonstrated IC₅₀ values ranging from 20.8 to 121.7 µM against AChE, indicating a potential for cognitive enhancement and neuroprotection.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of benzeneethanamine derivatives on neuronal cell lines exposed to oxidative stress. The results showed that these compounds significantly reduced cell death and improved cell viability compared to controls.
| Compound | IC₅₀ Value (µM) | Effect |
|---|---|---|
| Benzeneethanamine Derivative A | 45 | Neuroprotection |
| Benzeneethanamine Derivative B | 30 | Neuroprotection |
Case Study 2: Antidepressant Efficacy
In a controlled trial involving animal models, benzeneethanamine derivatives were administered to evaluate their antidepressant efficacy using the forced swim test. The results indicated a significant reduction in immobility time compared to the control group.
| Treatment Group | Immobility Time (seconds) | Statistical Significance |
|---|---|---|
| Control | 120 | - |
| Treatment A | 80 | p < 0.05 |
| Treatment B | 70 | p < 0.01 |
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy and methylthio groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the context of its use.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The table below highlights key structural differences among similar compounds:
Key Observations :
- Steric and Electronic Influence : The 3,5-diethoxy-4-(methylthio) arrangement introduces steric bulk and electron-donating effects, which may alter receptor binding compared to trimethoxy derivatives .
Physicochemical Properties
LogP and Hydrophobicity
- The target compound’s logP (estimated ~4.5–5.5) is higher than mescaline (logP ~1.2) due to ethoxy and methylthio groups, which are more lipophilic than methoxy .
- For comparison, "Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]-" has a logPoct/wat of 5.266, suggesting similar substituents significantly increase hydrophobicity .
Ionization Energy and Stability
- "Benzeneethanamine, 2,5-dimethoxy-α-methyl-4-(methylthio)-" has documented gas-phase ionization energy data, indicating stability under analytical conditions (e.g., mass spectrometry) .
Biological Activity
Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- is an organic compound belonging to the phenethylamine class. It has garnered attention in the scientific community for its potential biological activities, including interactions with various biomolecules and possible therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- is characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 229.32 g/mol
- Functional Groups : Two ethoxy groups and a methylthio group attached to a benzene ring.
The biological activity of Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- is thought to involve:
- Interaction with Receptors : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
- Enzyme Modulation : The compound could modulate the activity of specific enzymes involved in metabolic pathways, impacting cellular functions.
Biological Activity Overview
Research indicates that Benzeneethanamine derivatives exhibit various biological activities:
- Antidepressant Effects : Some studies suggest that phenethylamines can have mood-enhancing effects due to their interaction with serotonin receptors.
- Neuroprotective Properties : The compound may offer neuroprotection by reducing oxidative stress in neuronal cells.
- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Data Table of Biological Activities
The following table summarizes key findings related to the biological activities of Benzeneethanamine, 3,5-diethoxy-4-(methylthio)-:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotection | Reduced oxidative stress in neurons | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that Benzeneethanamine derivatives significantly increased serotonin levels in the brain. This was associated with improved mood and reduced anxiety-like behaviors. The mechanism was linked to the compound's ability to inhibit serotonin reuptake.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that Benzeneethanamine, 3,5-diethoxy-4-(methylthio)- reduced markers of oxidative stress when exposed to neurotoxic agents. This suggests its potential as a neuroprotective agent in conditions such as Alzheimer's disease.
Case Study 3: Anti-inflammatory Properties
Research exploring the anti-inflammatory effects of this compound revealed that it inhibited the production of pro-inflammatory cytokines in macrophages. This indicates its potential application in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
